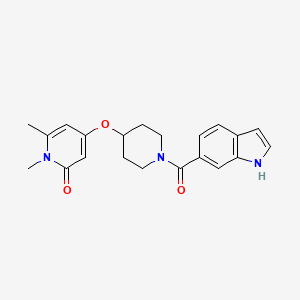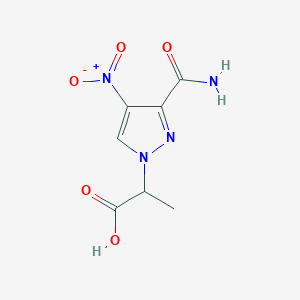
2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an aminocarbonyl group and a nitro group, along with a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound, such as β-ketoesters or β-diketones, under acidic or basic conditions.
Nitration: The nitration of the pyrazole ring is achieved by treating the intermediate with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at low temperatures to introduce the nitro group at the desired position.
Propanoic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoic acid moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)
Substitution: Halogenated propanoic acid derivatives, suitable bases (e.g., sodium hydroxide, potassium carbonate)
Major Products
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups
Reduction: Formation of amino-substituted pyrazole derivatives
Substitution: Formation of various substituted pyrazole derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials. It can be used in the development of new catalysts, ligands, and functional materials.
Biology: Pyrazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. They are investigated for their potential as therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. It is studied for its potential to target specific enzymes or receptors involved in various diseases.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and insecticides, due to its potential biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoic acid depends on its specific application and target. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules to exert its effects. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes. The nitro and aminocarbonyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-(Aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]acetic acid: Similar structure with an acetic acid moiety instead of propanoic acid.
2-[3-(Aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
3-(Aminocarbonyl)-4-nitro-1H-pyrazole: Lacks the propanoic acid moiety but retains the aminocarbonyl and nitro groups.
Uniqueness
2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the propanoic acid moiety, which can influence its chemical reactivity and biological activity. The combination of the pyrazole ring with the aminocarbonyl and nitro groups, along with the propanoic acid moiety, provides a distinct set of properties that can be exploited for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
2-(3-carbamoyl-4-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O5/c1-3(7(13)14)10-2-4(11(15)16)5(9-10)6(8)12/h2-3H,1H3,(H2,8,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKUNEXHGQBHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2724799.png)
![6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/new.no-structure.jpg)
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2724802.png)
![N-(3-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2724803.png)
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2724807.png)
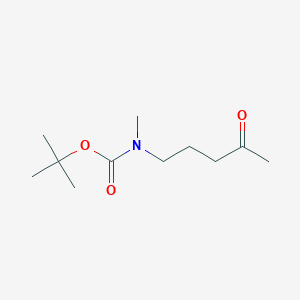
![N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724809.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,3-dimethoxybenzamide](/img/structure/B2724812.png)
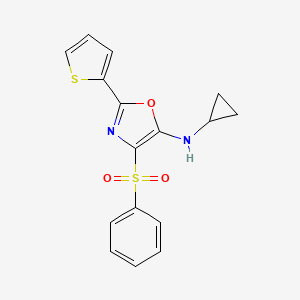
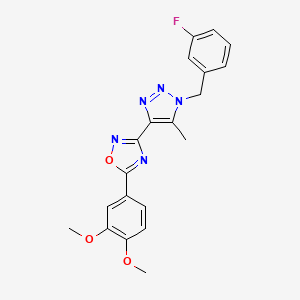
![3-Oxabicyclo[4.1.0]heptan-7-amine](/img/structure/B2724816.png)
![N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2724818.png)
![N-(4-butylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724819.png)
